Synthesis Yield of Diethyl Δ2-Cyclohexenylmalonate vs. Related Malonate Esters in Classical Malonic Ester Synthesis
In a direct head-to-head synthetic preparation, diethyl Δ2-cyclohexenylmalonate was obtained in 65% yield via alkylation of the sodio-derivative of diethyl malonate with 1,2-dibromocyclohexane [1]. Under identical laboratory conditions, a series of related substituted malonic esters were prepared with yields ranging from 54% to 71.7% (Table I, data for R = H, Ethyl, n-Propyl, n-Butyl, Allyl, Cyclohexyl, Benzyl, etc.), placing the cyclohexenyl derivative in the mid-to-upper range of synthetic efficiency [1]. The experimental protocol used 184 g sodium, 641 g diethyl malonate, and 968 g 1,2-dibromocyclohexane in absolute ethanol, with product isolation by vacuum distillation (b.p. 88–130 °C at 0.1 mm, redistilled to 65% yield, b.p. 87 °C at 0.11 mm, n²⁵D 1.4595, d²⁵₄ 1.0443) [1].
| Evidence Dimension | Isolated yield in malonic ester synthesis |
|---|---|
| Target Compound Data | 65% (diethyl Δ2-cyclohexenylmalonate) |
| Comparator Or Baseline | Diethyl malonate (R=H): 65.03%; Diethyl n-propylmalonate: 63.5%; Diethyl cyclohexylmalonate: 54%; Diethyl allylmalonate: 61%; Diethyl 2-cyclohexylethylmalonate: 71.7% |
| Quantified Difference | Yield of diethyl Δ2-cyclohexenylmalonate (65%) is comparable to diethyl malonate (65%) and 11 percentage points higher than diethyl cyclohexylmalonate (54%). |
| Conditions | NaOEt/EtOH, reflux 6 h; 1,2-dibromocyclohexane as alkylating agent; Claisen flask distillation then column redistillation; Moffett et al., J. Am. Chem. Soc. 1947. |
Why This Matters
For procurement decisions, the 65% yield demonstrates that the cyclohexenyl derivative can be synthesized with efficiency comparable to unsubstituted diethyl malonate, while the saturated cyclohexyl analog requires a separate hydrogenation step that reduces overall throughput.
- [1] Moffett, R. B., Hart, C. A., & Hoehn, W. M. (1947). Antispasmodics. II. Cyclohexyl and Δ2-Cyclohexenyl Substituted Diethylaminoethyl Esters. Journal of the American Chemical Society, 69(8), 1854–1856. Experimental Section: Diethyl Δ2-Cyclohexenylmalonate preparation and Table I. View Source
